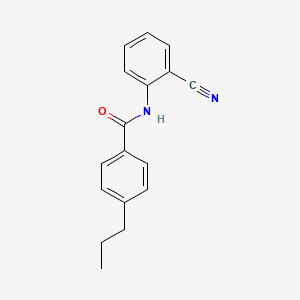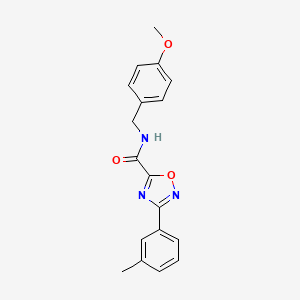
N-(2-cyanophenyl)-4-propylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-cyanophenyl)-4-propylbenzamide, commonly known as CP-55940, is a synthetic cannabinoid compound that has been widely studied for its potential applications in scientific research. This compound is known for its high affinity and selectivity for the cannabinoid receptor CB1, which is a key target in the endocannabinoid system. CP-55940 has been used in various studies to investigate the physiological and biochemical effects of CB1 receptor activation, as well as its potential therapeutic applications.
作用機序
CP-55940 acts as a potent agonist of the CB1 receptor, which is a G protein-coupled receptor that is widely expressed in the central nervous system. When CP-55940 binds to the CB1 receptor, it activates a signaling cascade that leads to the modulation of various cellular processes, including neurotransmitter release, gene expression, and ion channel activity. This ultimately leads to the physiological and biochemical effects associated with CB1 receptor activation.
Biochemical and Physiological Effects:
CP-55940 has been shown to have a wide range of biochemical and physiological effects, including analgesic, anti-inflammatory, and neuroprotective properties. This compound has been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and glutamate, which play key roles in pain perception, mood regulation, and cognition. CP-55940 has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. Additionally, CP-55940 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
One of the main advantages of using CP-55940 in lab experiments is its high affinity and selectivity for the CB1 receptor, which allows for precise modulation of CB1 receptor activity. Additionally, CP-55940 has been extensively characterized in terms of its pharmacological properties, making it a well-established tool for investigating the physiological and biochemical effects of CB1 receptor activation. However, one limitation of using CP-55940 is its potential for off-target effects, as it may also interact with other receptors or signaling pathways. Additionally, the high potency of CP-55940 may make it difficult to accurately control the dose and duration of exposure in lab experiments.
将来の方向性
There are several future directions for the use of CP-55940 in scientific research. One potential avenue is the development of new therapeutics based on the analgesic, anti-inflammatory, and neuroprotective properties of CP-55940. Additionally, further research is needed to better understand the mechanisms underlying the effects of CP-55940 on neurotransmitter release, gene expression, and ion channel activity. This could lead to the development of new drugs that target specific aspects of CB1 receptor signaling. Finally, the use of CP-55940 in combination with other compounds or therapies may hold promise for the treatment of complex diseases such as chronic pain and neurodegenerative disorders.
合成法
The synthesis of CP-55940 involves several steps, including the condensation of 2-cyanophenyl magnesium bromide with 4-propylbenzoyl chloride, followed by the reduction of the resulting ketone with lithium aluminum hydride. The final product is obtained through a crystallization process, yielding a white powder with a purity of over 99%.
科学的研究の応用
CP-55940 has been widely used in scientific research to investigate the role of CB1 receptor activation in various physiological and pathological processes. This compound has been shown to have potent analgesic, anti-inflammatory, and neuroprotective effects, making it a promising candidate for the development of new therapeutics for conditions such as chronic pain, neurodegenerative diseases, and inflammatory disorders.
特性
IUPAC Name |
N-(2-cyanophenyl)-4-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-2-5-13-8-10-14(11-9-13)17(20)19-16-7-4-3-6-15(16)12-18/h3-4,6-11H,2,5H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKBTXIBKGQVEQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{3-[2-(4-chloro-2-fluorophenyl)-1H-imidazol-1-yl]phenyl}methanol](/img/structure/B5347270.png)
![N-[2-(1H-imidazol-1-yl)benzyl]-2-(3-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5347280.png)
![N-[(5-chloro-1-benzothien-3-yl)methyl]-2-(3-morpholinyl)acetamide hydrochloride](/img/structure/B5347295.png)
![3-ethyl-5-{2-[3-(2-isopropyl-5-methylphenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5347299.png)
![3-[(1,3-thiazol-2-ylamino)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5347308.png)


![ethyl 2-[2-(4-fluorophenyl)-4-hydroxy-3-(4-methoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5347344.png)
![3-{3-[(2-fluorobiphenyl-4-yl)carbonyl]piperidin-1-yl}-N-methylpropanamide](/img/structure/B5347349.png)
![4-chloro-1-[(3,4-difluorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5347353.png)
![ethyl 1-[2-(4-fluorophenoxy)ethyl]-3-piperidinecarboxylate hydrochloride](/img/structure/B5347361.png)
![N-cyclopropyl-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5347377.png)
![N-[5-(aminosulfonyl)-2-ethoxyphenyl]benzamide](/img/structure/B5347385.png)